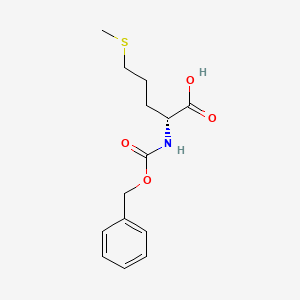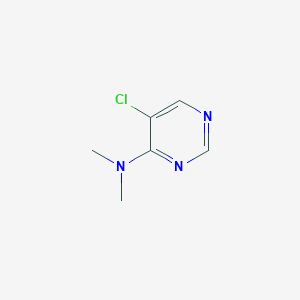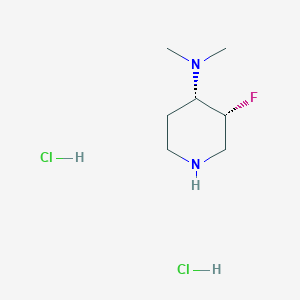
Z-D-HoMet-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-HoMet-OH, also known as (S)-2-(benzyloxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid, is a compound of interest in various scientific fields. It is a derivative of amino acids and is often used in peptide synthesis and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-HoMet-OH typically involves the protection of the amino group of an amino acid derivative, followed by the introduction of the methoxyphenyl group. Common synthetic routes include:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Z) group.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the protected amino acid with a methoxyphenyl derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques such as:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the efficient production of peptides and amino acid derivatives.
High-Performance Liquid Chromatography (HPLC): Used for the purification of the compound to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Z-D-HoMet-OH undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Z-D-HoMet-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Z-D-HoMet-OH involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include:
Enzyme Inhibition: By binding to the active site of enzymes, it can prevent substrate binding and subsequent reactions.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Z-D-Phe-OH: A similar compound with a phenyl group instead of a methoxyphenyl group.
Z-D-Tyr-OH: Contains a hydroxyl group on the phenyl ring.
Z-D-Trp-OH: Features an indole ring instead of a methoxyphenyl group.
Uniqueness
Z-D-HoMet-OH is unique due to its methoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies.
Properties
Molecular Formula |
C14H19NO4S |
|---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
(2R)-5-methylsulfanyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-20-9-5-8-12(13(16)17)15-14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17)/t12-/m1/s1 |
InChI Key |
HIUFIRVCAFTFKW-GFCCVEGCSA-N |
Isomeric SMILES |
CSCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CSCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)
![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)










![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)
